molecular formula C24H19ClF3N3O2 B2883111 [1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone CAS No. 956977-43-8

[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone

Cat. No.: B2883111
CAS No.: 956977-43-8
M. Wt: 473.88
InChI Key: OTPUBSZSQDVYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone is a useful research compound. Its molecular formula is C24H19ClF3N3O2 and its molecular weight is 473.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone , often referred to as a pyrazolyl naphthoyl pyridinone, presents a complex structure that includes a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This article explores the biological activity of this compound, highlighting its potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features three significant functional groups:

  • Pyrazole : Known for anti-inflammatory and analgesic properties.
  • Naphthyl : Associated with antitumor activity.
  • Pyridinone : May contribute to antimicrobial effects.

This combination of pharmacophores suggests potential multi-target interactions, enhancing its bioactivity compared to simpler analogs.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities linked to this compound and its structural analogs:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(tert-butyl)-1H-pyrazol-4-ylmethanone Pyrazole, naphthalene, chloro-pyridinePotential anti-inflammatory, antitumor, antimicrobialComplex multi-pharmacophore structure
2-Methyl-6-phenylethynylpyridine Pyridine derivativeAntagonist for mGluR5Investigational drug
5-(Trifluoromethyl)pyrazole Pyrazole with trifluoromethyl groupAntimicrobialSimple structure
6-Chloropyridine derivatives Chloro-substituted pyridineAnticancerDiverse applications

The presence of the pyrazole moiety is particularly significant; it has been linked to various therapeutic benefits, including anti-inflammatory effects and potential modulation of enzyme activity.

The interaction studies conducted on this compound suggest that it may modulate specific biological targets, including enzymes and receptors. Techniques such as molecular docking have been employed to predict binding affinities and elucidate mechanisms of action. For instance, similar pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

In Vitro Studies

Preliminary in vitro studies have demonstrated that compounds structurally related to 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibit significant anti-inflammatory activity. For example, a study reported IC50 values for related pyrazole derivatives ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard drugs like celecoxib .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research indicates that similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the trifluoromethyl group may enhance antimicrobial properties through increased lipophilicity and membrane penetration .

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]oxynaphthalen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3O2/c1-23(2,3)31-13-15(12-29-31)20(32)17-9-8-14-6-4-5-7-16(14)21(17)33-19-11-10-18(22(25)30-19)24(26,27)28/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPUBSZSQDVYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OC4=NC(=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.